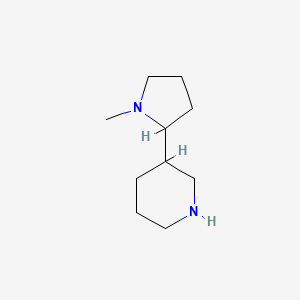

3-(1-Methylpyrrolidin-2-yl)piperidine

Description

Contextualization as a Nitrogen Heterocyclic Compound

Nitrogen heterocyclic compounds are organic molecules containing a ring structure composed of atoms of at least two different elements, one of which is nitrogen. These structures are ubiquitous in nature and form the core of many pharmaceuticals. 3-(1-Methylpyrrolidin-2-yl)piperidine is composed of two such fundamental rings: pyrrolidine (B122466) and piperidine (B6355638).

The pyrrolidine and piperidine rings are among the most important heterocyclic scaffolds in drug discovery. nih.govresearchgate.net Pyrrolidine is a five-membered saturated ring, while piperidine is its six-membered counterpart. thecontentauthority.comdifferencebetween.com Their significance stems from several key features:

Structural Scaffolding: Both rings are prevalent in a vast number of FDA-approved drugs and natural products, serving as fundamental building blocks in organic synthesis. thecontentauthority.commdpi.com

Physicochemical Properties: As saturated amines, they are typically basic and can be protonated at physiological pH, which can enhance water solubility and facilitate interactions with biological targets like receptors and enzymes. nih.govquora.com

Three-Dimensionality: The non-planar, sp3-hybridized nature of these rings allows for the creation of complex three-dimensional structures. This is crucial for achieving specific spatial orientations of substituents, which can lead to precise and selective binding to enantioselective proteins. nih.gov The piperidine ring, for instance, typically adopts a chair conformation similar to cyclohexane. differencebetween.com

Biological Activity: The presence of these moieties in a molecule can profoundly influence its pharmacological properties and biological activity. nih.govthecontentauthority.com They are integral to compounds designed for a wide range of therapeutic areas, including cancer, infectious diseases, and neurological disorders. researchgate.netmdpi.com

The this compound structure is closely related to numerous natural alkaloids, which are naturally occurring nitrogen-containing compounds, often with potent physiological effects. Many alkaloids of significant interest feature either a pyrrolidine or a piperidine ring, and sometimes both. nih.govd-nb.info

Nicotine (B1678760): A well-known alkaloid, nicotine, has a structure that is a close analogue: 3-(1-Methylpyrrolidin-2-yl)pyridine. nih.govnih.gov The only difference is that the saturated piperidine ring is replaced by an aromatic pyridine (B92270) ring. This small change has a dramatic impact on its electronic properties and biological activity, but the core pyrrolidine-heterocycle linkage is conserved.

Tropane Alkaloids: This class of alkaloids, which includes hygrine, features a bicyclic structure derived from the fusion of a pyrrolidine ring and a piperidine ring. nih.govd-nb.info

Sedum Alkaloids: Many alkaloids isolated from the Sedum genus are 2-substituted piperidine derivatives and have garnered interest for potential memory-enhancing properties. nih.govd-nb.info

Table 2: Structural Comparison of Related Alkaloids

| Compound | Core Structure | Key Features |

| This compound | Pyrrolidine linked to Piperidine | Saturated bicyclic amine structure. |

| Nicotine | Pyrrolidine linked to Pyridine | Aromatic pyridine ring instead of piperidine. nih.govnih.gov |

| Hygrine | Tropane (fused Pyrrolidine-Piperidine) | Bicyclic structure with a ketone group. nih.govd-nb.info |

Research Significance within Medicinal Chemistry and Chemical Biology

The structural features of this compound make it a compound of significant interest for research and development in medicinal chemistry. While specific studies on this exact molecule are not extensively detailed in public literature, its value can be inferred from research on closely related structures.

The combination of the pyrrolidine and piperidine rings is a privileged scaffold, meaning it is a molecular framework that is repeatedly found in bioactive compounds. Derivatives of linked pyrrolidinyl-piperidine structures have been synthesized and investigated for various therapeutic applications. For example, researchers have explored 4-(1-pyrrolidinyl) piperidine derivatives as potential analgesics, demonstrating that modifications to this core structure can lead to significant biological activity. researchgate.net

Furthermore, the structural similarity to nicotine suggests that this compound and its derivatives could be valuable tools for studying nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in a wide range of neurological processes and diseases. nih.govpharmacompass.com The piperidine and pyrrolidine motifs are also found in compounds designed as N-methyl-d-aspartate (NMDA) receptor antagonists, which are investigated for conditions like Alzheimer's disease. d-nb.inforesearchgate.netajchem-a.com The synthesis of various substituted piperidine and pyrrolidine derivatives is a major focus of modern organic chemistry, aiming to create novel compounds with enhanced selectivity and efficacy for a variety of biological targets. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

5337-62-2 |

|---|---|

Molecular Formula |

C10H20N2 |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

3-(1-methylpyrrolidin-2-yl)piperidine |

InChI |

InChI=1S/C10H20N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h9-11H,2-8H2,1H3 |

InChI Key |

BPOJUAZWENUSBT-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC1C2CCCNC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of 3 1 Methylpyrrolidin 2 Yl Piperidine and Analogues

Historical and Classical Synthetic Approaches to Hexahydronicotine and Related Piperidine (B6355638)/Pyrrolidine (B122466) Alkaloids

The foundational work in the synthesis of piperidine and pyrrolidine alkaloids laid the groundwork for more sophisticated methods. These early efforts were crucial in understanding the reactivity of these heterocyclic systems and in developing robust strategies for their construction.

The initial forays into the synthesis of piperidine and pyrrolidine alkaloids were marked by the development of methods to construct the core heterocyclic rings. A landmark achievement in this era was the first total synthesis of an alkaloid, coniine, by Albert Ladenburg in 1886. wikipedia.org While not directly a synthesis of hexahydronicotine, Ladenburg's work on piperidine alkaloids was instrumental. Classical approaches to the piperidine ring often involved the reduction of pyridine (B92270) precursors. dtic.mil Common methods included catalytic hydrogenation using catalysts like nickel at elevated temperatures and pressures, or chemical reductions with reagents such as sodium in ethanol (B145695) or tin in hydrochloric acid. dtic.mil

The pyrrolidine ring was also a focus of early synthetic chemistry. Industrial preparations often involved the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperatures and pressures over a metal oxide catalyst. nih.gov In a laboratory setting, a common method was the treatment of 4-chlorobutan-1-amine (B1590077) with a strong base to induce intramolecular cyclization. nih.gov These early methods, while effective for producing the basic heterocyclic structures, generally lacked stereocontrol and were often limited in their applicability to more complex, substituted analogues. The synthesis of nornicotine (B190312), a related alkaloid, has been achieved through the alkylation of a chiral ketimine, followed by ring closure, yielding the target with good enantiomeric excess. nih.gov

Ring-closure reactions have been a cornerstone in the synthesis of pyrrolidine and piperidine scaffolds. A variety of intramolecular cyclization strategies have been developed to form these five- and six-membered nitrogen-containing rings.

For piperidine synthesis, intramolecular cyclization of linear amino-aldehydes, often mediated by a catalyst, has proven effective. mdpi.com Other approaches include intramolecular Michael additions, where a nitrogen nucleophile adds to an α,β-unsaturated system within the same molecule. nih.gov Aza-Diels-Alder reactions, where an aza-diene reacts with a dienophile, also provide a powerful route to functionalized piperidines. nih.gov Furthermore, reductive amination of dicarbonyl compounds can be employed to construct the piperidine ring. beilstein-journals.org

The formation of the pyrrolidine ring has been achieved through similar strategies. Intramolecular amination of organoboronates has been shown to produce pyrrolidines via a 1,2-metalate shift of an aminoboron "ate" complex. organic-chemistry.org Additionally, iridium-catalyzed reductive generation of azomethine ylides from amides, followed by intramolecular [3+2] dipolar cycloaddition, offers a modern and efficient route to complex pyrrolidine structures. acs.org These methods represent a significant advancement from earlier, harsher techniques and allow for the construction of highly functionalized and stereochemically defined pyrrolidine derivatives.

Modern Asymmetric Synthesis Strategies

The demand for enantiomerically pure pharmaceuticals has driven the development of modern asymmetric synthesis strategies for piperidine and pyrrolidine alkaloids. These methods aim to control the stereochemistry of the final product, often through the use of chiral starting materials, catalysts, or auxiliaries.

The "chiral pool" approach leverages readily available, enantiomerically pure natural products as starting materials. L-proline, a naturally occurring amino acid, is a particularly valuable precursor for the synthesis of chiral pyrrolidine and piperidine derivatives due to its inherent stereochemistry. nih.govmdpi.com

The synthesis of various pyrrolidine-containing drugs often commences from L-proline or its derivatives, such as 4-hydroxyproline. mdpi.com For instance, the reduction of L-proline provides (S)-prolinol, a versatile building block for further elaboration. mdpi.com Diastereoselective synthesis of highly functionalized proline derivatives can be achieved through various transformations, including intramolecular cyclization of allene-containing acrylamidines. mdpi.com

The utility of L-proline extends to the synthesis of piperidine alkaloids as well. A biomimetic, organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids has been developed using proline as a catalyst. nih.gov This approach mimics the biosynthetic pathways of these alkaloids and can provide the desired products in high enantiomeric excess. nih.gov

| Starting Material | Reaction Conditions | Product | Yield (%) | Diastereomeric Ratio | Reference |

|---|---|---|---|---|---|

| Allene-containing acrylamidine | Toluene, 90 °C, CuI (10 mol%), 2,6-dimethylpyridine (B142122) (1.5 equiv.) | CF3-substituted proline derivative | 62 | Single diastereomer | mdpi.com |

| N-protected proline | Alkylation with 1,1′-([1,1′-biphenyl]-4,4′-diyl)bis(2-bromoethanonone) | Bis-ketoester | - | - | mdpi.com |

Enantioselective catalysis has emerged as a powerful tool for the synthesis of chiral N-heterocycles, offering high efficiency and stereocontrol without the need for stoichiometric chiral reagents.

Chiral phosphines have been extensively utilized as nucleophilic organocatalysts in a variety of asymmetric transformations. nih.govbeilstein-journals.org In the context of N-heterocycle synthesis, chiral phosphine-catalyzed annulation reactions are particularly valuable.

For the synthesis of pyrrolidines, phosphine-catalyzed [3+2] cycloadditions of allenes with imines have proven to be a robust method for constructing the five-membered ring with high enantioselectivity. beilstein-journals.org This approach has been successfully applied to the total synthesis of complex indole (B1671886) alkaloids. nih.gov More recently, a phosphine-catalyzed cycloisomerization of enantioenriched β-amino ynones has been developed for the synthesis of densely substituted chiral pyrrolidones. nih.gov

In the realm of piperidine synthesis, chiral phosphine-catalyzed [4+2] annulations of allenoates with N-tosylimines provide an efficient route to a range of chiral piperidine derivatives with excellent stereoselectivities. nih.gov These reactions often proceed under mild conditions and tolerate a variety of functional groups. The resulting piperidine products can be further transformed into biologically important molecules.

| Reaction Type | Catalyst | Substrates | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| [4+2] Annulation | Binaphthyl-based chiral cyclic phosphine | Allenoates and N-tosylimines | Chiral piperidine derivatives | 42-99 | up to 99 | nih.gov |

| [3+2] Annulation | P-chiral [2.2.1] bicyclic chiral phosphine | Indole-derived imine and γ-ethylallenoate | Pyrroline intermediate for (+)-ibophyllidine | - | - | nih.gov |

| Cycloisomerization | - | β-amino ynones | Densely substituted chiral pyrrolidones | - | - | nih.gov |

Enantioselective Catalysis in N-Heterocycle Formation

N-Heterocyclic Carbene (NHC)-Catalyzed Transformations

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts in modern organic synthesis. Their strong σ-donating properties allow them to activate substrates in a variety of ways, leading to the formation of complex molecules with high efficiency and stereoselectivity. In the context of N-heterocycle synthesis, NHCs have been instrumental in promoting reactions that form pyrrolidine and piperidine rings.

One notable application of NHC catalysis is in intramolecular aza-Michael additions. This reaction involves the addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule, leading to the formation of a heterocyclic ring. NHCs can catalyze this process with high enantioselectivity, providing a direct route to chiral piperidines and pyrrolidines. The development of C2-symmetric chiral NHC ligands has been particularly significant in advancing asymmetric transition-metal catalysis, offering new avenues for the synthesis of chiral N-heterocycles. mdpi.com

Furthermore, chiral NHC complexes are valuable in a range of asymmetric transformations beyond cycloadditions. researchgate.net These catalytic systems have become an important tool for synthesizing key chiral building blocks, which are essential for the construction of complex molecules like 3-(1-methylpyrrolidin-2-yl)piperidine and its analogues. researchgate.net The versatility of NHC ligands, which can be tailored to be monodentate or bidentate and exhibit C1 or C2 symmetry, allows for fine-tuning of the catalyst to achieve desired reactivity and selectivity. researchgate.net

Transition Metal Catalysis (e.g., Palladium, Gold) in Chiral N-Heterocycle Synthesis

Transition metals play a central role in the synthesis of nitrogen-containing heterocycles due to their ability to facilitate a wide array of chemical transformations with high selectivity. mdpi.com Palladium and gold catalysts, in particular, have been extensively used in the asymmetric synthesis of chiral N-heterocycles, including piperidines and pyrrolidines.

Palladium-catalyzed reactions, such as the Heck reaction and various cross-coupling reactions, are powerful tools for C-C and C-N bond formation. For instance, Pd(II)-catalyzed 1,3-chirality transfer reactions have been developed for the synthesis of 2- and 2,6-substituted piperidines. ajchem-a.com These methods often exhibit high stereoselectivity and can be influenced by the choice of solvent and catalyst. ajchem-a.com

Gold catalysis has gained prominence for its ability to activate alkynes and allenes toward nucleophilic attack. This has been exploited in the synthesis of enantioenriched pyrrolidines through tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides. nih.gov This methodology combines the stereocontrol offered by chiral starting materials with the efficiency of gold catalysis to produce highly enantioenriched products. nih.gov The design of chiral gold(I) catalysts, including those with remote C2-symmetric 2,5-diarylpyrrolidines, has been a key area of research to achieve high enantioselectivities in various cyclization reactions. researchgate.net

The versatility of transition metal catalysts is a recurring theme, with numerous examples demonstrating their utility in constructing diverse cyclic structures, which is fundamental to drug discovery and natural product synthesis. mdpi.com

Table 1: Examples of Transition Metal-Catalyzed Syntheses of N-Heterocycles

| Catalyst System | Reaction Type | Product Type | Key Features |

| Pd(II) | 1,3-Chirality Transfer | 2- and 2,6-Substituted Piperidines | High stereoselectivity, solvent-dependent. ajchem-a.com |

| Gold(I) | Tandem Cycloisomerization/Hydrogenation | Enantioenriched Pyrrolidines | High yields and enantioselectivities from chiral sulfonamides. nih.gov |

| Rhodium | Asymmetric Reductive Heck | 3-Substituted Tetrahydropyridines | High yield and enantioselectivity, broad functional group tolerance. nih.govacs.org |

| Copper(II) | Intramolecular Carboamination | N-Functionalized Pyrrolidines and Piperidines | High diastereoselectivity for cis-2,5-disubstituted pyrrolidines. nih.gov |

Diastereoselective Control in Forming Piperidine and Pyrrolidine Ring Systems

Achieving the desired stereochemistry is a critical aspect of synthesizing complex molecules like this compound. Diastereoselective control in the formation of piperidine and pyrrolidine rings can be achieved through various strategies, including the use of chiral auxiliaries, substrate control, and catalyst control.

One approach to diastereoselective synthesis involves the nucleophilic addition of organometallic reagents to chiral pyridone derivatives. For example, starting from 2-pyridone, N-galactosylation followed by O-silylation creates a chiral template. Subsequent nucleophilic addition of organometallic reagents can proceed with high regio- and stereoselectivity. researchgate.net This method allows for the stereoselective introduction of substituents at specific positions on the piperidine ring. researchgate.net

Copper(II) carboxylate promoted intramolecular carboamination of unactivated olefins is another effective method for the diastereoselective synthesis of pyrrolidines. nih.gov This reaction exhibits high levels of diastereoselectivity, with the cis substitution pattern predominating in the formation of 2,5-disubstituted pyrrolidines. nih.gov The mechanism is believed to involve an intramolecular syn aminocupration, which dictates the stereochemical outcome. nih.gov

Furthermore, the coupling of multiple components in a one-pot sequence can also achieve high diastereoselectivity. For instance, a four-component coupling involving a diphenylprolinol silyl (B83357) ether mediated Michael reaction has been used for the enantio- and diastereoselective synthesis of piperidines. nih.gov Such multi-component reactions offer a highly efficient way to build molecular complexity with stereocontrol in a single operation.

Advanced Synthetic Techniques and Reagents

Application of Organolithium Chemistry in Heterocyclic Synthesis

Organolithium reagents are highly reactive species that serve as powerful bases and nucleophiles in organic synthesis. wikipedia.org Their application in the synthesis of N-heterocycles is well-established, particularly for the functionalization of existing ring systems. wikipedia.org

A key strategy involves the deprotonation of N-Boc-protected piperidine or pyrrolidine at the α-position using a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent such as TMEDA (N,N,N',N'-tetramethylethylenediamine). nih.gov The resulting lithiated intermediate can then be trapped with a variety of electrophiles to introduce substituents at the 2-position. nih.govrsc.org This method is particularly useful for the synthesis of 2-substituted and 2,2-disubstituted piperidines. rsc.org

The stereochemical outcome of these reactions can be controlled through dynamic resolutions of the racemic lithiated species. nih.gov Chiral ligands can be used to catalytically resolve the racemic organolithium intermediate, leading to highly enantioselective syntheses of 2-substituted piperidines. nih.gov The development of general procedures for the lithiation and trapping of N-Boc protected heterocycles has simplified the synthesis of a wide range of α-functionalized derivatives. researchgate.net Furthermore, the reactivity of organolithium reagents can be modulated, and their use in flow chemistry is an area of active research to improve safety and scalability.

Oxidative Cross-Dehydrogenative Coupling Reactions for N-Heterocycle Construction

Oxidative cross-dehydrogenative coupling (CDC) is a powerful and atom-economical strategy for forming C-C and C-heteroatom bonds directly from two C-H bonds. acs.org This approach avoids the need for pre-functionalized starting materials, thus streamlining synthetic routes. chemrxiv.orgnih.gov

In the context of N-heterocycle synthesis, CDC reactions have been employed to form bonds between two different C-H bonds under oxidative conditions. acs.org These reactions are often catalyzed by inexpensive and abundant metals like copper and iron, using common oxidants such as hydrogen peroxide or dioxygen. acs.org A notable application is the coupling of α-amino C(sp³)–H bonds in N-heterocycles with aldehydes to produce ketone derivatives. chemrxiv.orgnih.govnih.gov This formal acylation of C-H bonds α to the nitrogen atom provides a direct method for functionalizing pyrrolidine and piperidine rings. nih.gov

The mechanism of these reactions often involves the generation of radical intermediates. libretexts.org For example, a nickel-catalyzed CDC reaction between N-heterocycles and aldehydes is proposed to proceed through the cross-coupling of α-amino radicals and acyl radicals. chemrxiv.orgnih.gov The selectivity of CDC reactions can be a challenge, but methodologies have been developed to achieve high cross-selectivity, making it a valuable tool for the construction of complex molecules containing N-heterocycles. nih.gov Cascade CDC/cyclization reactions have also been developed for the one-pot synthesis of diverse heterocyclic scaffolds. rsc.org

Reductive Amination Strategies for Amine Introduction

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds (aldehydes or ketones) and a nitrogen source. wikipedia.orgmasterorganicchemistry.com This reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced to the corresponding amine. libretexts.org It is a powerful tool for introducing amine functionalities and for the construction of heterocyclic rings.

A particularly elegant application of this strategy is the double reductive amination (DRA) of dicarbonyl compounds to form piperidine rings. chim.it In this one-pot process, a diketone or dialdehyde (B1249045) reacts with an amine (or ammonia source) to form two imine functionalities, which are then reduced and cyclize to form the piperidine skeleton. chim.it This method is highly efficient and allows for the introduction of various substituents on the nitrogen atom depending on the amine used. chim.it

Reductive amination can be carried out using a variety of reducing agents, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for reducing iminium ions in the presence of carbonyl groups. masterorganicchemistry.comharvard.eduacsgcipr.org Catalytic hydrogenation over platinum or palladium is also an effective method. youtube.com The direct reductive amination, where the carbonyl compound, amine, and reducing agent are combined in a single step, is often preferred for its operational simplicity and is considered a green chemistry approach. wikipedia.orgjocpr.comjocpr.com

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

| Sodium Cyanoborohydride | NaBH₃CN | Selective for iminium ions over carbonyls; effective under mildly acidic conditions. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective reducing agent, often used for direct reductive aminations. harvard.edu |

| Palladium on Carbon with Hydrogen | Pd/C, H₂ | Catalytic hydrogenation method, can also effect debenzylation. youtube.com |

| Platinum Oxide with Hydrogen | PtO₂, H₂ | Another effective catalyst for hydrogenation in reductive aminations. |

Synthesis of Structural Analogues and Derivatives for Elucidating Structure-Activity Relationships

The systematic synthesis of structural analogues and derivatives of the lead compound, this compound, is fundamental to elucidating its structure-activity relationships (SAR). This process involves targeted chemical modifications to probe the molecular interactions between the compound and its biological target, thereby identifying the key structural features required for activity. Synthetic strategies typically focus on three primary areas: modification of the pyrrolidine ring, alterations to the piperidine ring, and the preparation of specific stereoisomers.

Modification of the Pyrrolidine Moiety

The N-methyl group on the pyrrolidine ring is a prime site for modification to explore the steric and electronic requirements of the binding pocket. Synthetic routes often begin with the N-demethylation of the parent compound or by utilizing an N-unsubstituted precursor, 2-(piperidin-3-yl)pyrrolidine. This secondary amine serves as a versatile intermediate for the synthesis of a wide range of N-substituted analogues via standard N-alkylation or N-acylation reactions.

By varying the substituent on the pyrrolidine nitrogen, researchers can investigate how changes in size, lipophilicity, and hydrogen-bonding capacity affect biological activity. For example, synthesizing a series of N-alkyl analogues (ethyl, propyl, benzyl) can determine the optimal size for the substituent. Introducing polar functional groups into the substituent can probe for potential hydrogen bond interactions. The synthesis of N-benzyl-2-substituted pyrrolidine derivatives from L-proline has been established as a viable strategy for creating such analogues. researchgate.net

Table 1: Representative Analogues Based on Pyrrolidine N-Substitution This table illustrates potential modifications to the pyrrolidine nitrogen and the rationale for their synthesis in an SAR study.

| Compound Class | R-Group on Pyrrolidine Nitrogen | Synthetic Rationale |

| Parent Compound | -CH₃ | Lead structure for initial biological screening. |

| Secondary Amine | -H | Key intermediate for further N-functionalization. |

| N-Alkyl Series | -CH₂CH₃, -(CH₂)₂CH₃ | To probe steric tolerance at the nitrogen position. |

| N-Acyl Series | -C(O)CH₃ | To introduce an amide bond and alter electronic properties. |

| N-Benzyl Series | -CH₂-Ph | To explore interactions with potential aromatic-binding regions. |

Modification of the Piperidine Ring

Positional Isomerism: The point of attachment between the pyrrolidine and piperidine rings is a critical determinant of biological activity. The synthesis of positional isomers, such as 2-(1-Methylpyrrolidin-2-yl)piperidine and 4-(1-Methylpyrrolidin-2-yl)piperidine, allows for an evaluation of the optimal vector and distance between the two nitrogen pharmacophores. Research on analogous heterocyclic systems has demonstrated that shifting a substituent's position can dramatically alter binding affinity and functional activity. For instance, in a series of novel piperidine derivatives developed as acetylcholine-binding protein ligands, moving the substitution from the 4-position to the 3-position of the piperidine ring resulted in a nearly 40-fold increase in binding affinity. nih.govnih.gov This highlights the profound impact that positional isomerism can have on molecular recognition.

Table 2: Effect of Positional Isomerism on Binding Affinity for an Analogous Piperidine Scaffold This data, adapted from studies on acetylcholine-binding protein ligands, demonstrates the critical importance of substituent placement on the piperidine ring. nih.govnih.gov

| Compound | Piperidine Substitution Position | Binding Affinity (Kᵢ, nmol/L) |

| Analogue 14 | 4 | 105.6 |

| Analogue 15 | 3 | 2.8 |

Data is illustrative of the principle of positional isomerism and is derived from a related but different chemical series.

Ring Substitution: The introduction of substituents onto the carbon framework of the piperidine ring is another important strategy. This can be achieved by starting with a appropriately substituted pyridine precursor, followed by catalytic hydrogenation to form the desired substituted piperidine. nih.gov This approach allows for the exploration of additional binding interactions and can modulate the physicochemical properties of the molecule.

Synthesis of Stereoisomers

The this compound structure contains at least two chiral centers (at C2 of the pyrrolidine and C3 of the piperidine), meaning it can exist as four different stereoisomers. Biological receptors are chiral environments, and as such, different stereoisomers of a ligand often exhibit vastly different affinities and efficacies. Therefore, the synthesis and biological evaluation of individual, stereochemically pure isomers are essential for a complete SAR profile.

Asymmetric synthesis, using chiral starting materials or chiral catalysts, can be employed to produce specific enantiomers or diastereomers. For example, molecular docking studies of chiral piperidine ligands have shown that (S) and (R) enantiomers can adopt different binding modes within a receptor, leading to significant differences in activity. nih.gov The separation of racemic mixtures via chiral chromatography is another common method to obtain optically pure isomers for testing. Comparing the biological activities of the (2S, 3'S), (2S, 3'R), (2R, 3'S), and (2R, 3'R) isomers provides critical insight into the precise three-dimensional pharmacophore required for optimal receptor interaction.

Pharmacological Data for this compound Not Available in Publicly Accessible Research

Following a comprehensive search of scientific literature and chemical databases, no specific pharmacological data for the compound this compound, also known as hexahydronicotine, is publicly available. The requested detailed analysis of its interaction with nicotinic acetylcholine (B1216132), dopamine (B1211576), serotonin (B10506), and histamine (B1213489) receptors cannot be provided, as the necessary research findings have not been published.

The searches conducted for this compound and its associated CAS number (5337-62-2) did not yield any studies detailing its receptor binding affinities, functional modulation, or selectivity profiles. The information required to elaborate on the specified outline—including agonistic or antagonistic properties, subtype selectivity for nicotinic acetylcholine receptors (nAChR), and binding effects at dopamine (D2R/D3R), serotonin (5-HT7), and histamine (H3) receptors—does not appear in the accessible scientific domain.

While extensive research exists for the structurally related compound nicotine (B1678760), which is 3-(1-methylpyrrolidin-2-yl)pyridine, this information is not transferable to this compound. The chemical difference, namely the saturation of the pyridine ring to a piperidine ring, would significantly alter the molecule's three-dimensional structure and electronic properties, leading to a distinct and unpredictable pharmacological profile.

Consequently, the creation of a scientifically accurate article with detailed research findings and data tables, as per the user's instructions, is not possible at this time due to the absence of primary research data on the specified compound.

Pharmacological Characterization and Biological Mechanisms of 3 1 Methylpyrrolidin 2 Yl Piperidine

Enzyme Interaction and Inhibition Studies

A comprehensive review of published scientific literature reveals a significant lack of specific data on the interaction and inhibitory activity of 3-(1-Methylpyrrolidin-2-yl)piperidine against a range of key enzymes. While compounds containing piperidine (B6355638) or pyrrolidine (B122466) moieties have been investigated for their inhibitory potential against various enzymatic targets, direct studies on this specific molecule are not available in the current body of scientific research.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

There are no specific studies detailing the inhibitory effects of this compound on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Research in this area has focused on other piperidine-containing structures, such as donepezil, which are known potent AChE inhibitors, but this activity cannot be directly extrapolated to the compound without experimental validation.

Monoamine Oxidase (MAO-A/B) Inhibition

No published data currently describes the monoamine oxidase (MAO-A or MAO-B) inhibitory activity of this compound. Studies on related alkaloids, such as those from Piper longum, have identified MAO inhibitors, but these are structurally distinct from the subject compound. nih.gov

Glutaminase (B10826351) (GLS) Inhibition

Information regarding the potential for this compound to inhibit glutaminase (GLS) is not available in the scientific literature.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

There is no evidence in the current literature to suggest that this compound has been evaluated as an inhibitor of Lysine-Specific Demethylase 1 (LSD1).

Other Enzyme Targets (e.g., Topoisomerase IV, Dipeptidyl Peptidase-IV (DPP-IV))

Direct research on the effects of this compound on Topoisomerase IV or Dipeptidyl Peptidase-IV (DPP-IV) has not been published. The development of inhibitors for these enzymes has explored various heterocyclic scaffolds, but this specific compound has not been identified as an active agent. wikipedia.orgwikipedia.org

Neurotransmitter System Modulation

Given the absence of direct research, the most plausible mechanism of action for this compound on neurotransmitter systems is inferred from its close structural similarity to nicotine (B1678760). Nicotine's primary pharmacological effects are mediated through its action as an agonist at nicotinic acetylcholine receptors (nAChRs). nih.govrjptonline.org These receptors are ligand-gated ion channels found throughout the central and peripheral nervous systems. nih.gov

Activation of nAChRs by an agonist like nicotine leads to the opening of the ion channel, allowing an influx of cations such as sodium and calcium. wpmucdn.com This influx causes neuronal depolarization and subsequently triggers the release of a wide array of neurotransmitters. frontiersin.org The modulation of these neurotransmitter systems underlies the complex psychoactive effects of nicotine and, by extension, likely represents the primary pharmacological activity of its isomer, this compound.

The key neurotransmitter systems modulated by nAChR activation include:

Dopamine (B1211576): Nicotine potently stimulates nAChRs on dopaminergic neurons in the brain's reward pathways, such as the mesolimbic system. wpmucdn.com This action increases the release of dopamine in areas like the nucleus accumbens, which is strongly associated with the reinforcing and addictive properties of nicotine. nih.gov The related compound nornicotine (B190312) has also been shown to modulate dopamine transporter function via nAChRs.

Acetylcholine: By acting on presynaptic nAChRs, nicotine can enhance the release of acetylcholine. frontiersin.org This modulation of the cholinergic system is thought to contribute to the cognitive-enhancing effects of nicotine, such as improved attention and memory. frontiersin.org

Norepinephrine: Nicotine stimulates the release of norepinephrine, which can lead to increased arousal, alertness, and sympathetic nervous system activity. frontiersin.org

Glutamate and GABA: Nicotine has a complex influence on the primary excitatory (glutamate) and inhibitory (GABA) neurotransmitter systems. It can enhance the release of glutamate, contributing to synaptic plasticity. Simultaneously, it can affect GABAergic neurons, which typically act to inhibit dopamine release. wpmucdn.com Chronic nicotine exposure can lead to the desensitization of nAChRs on GABAergic neurons, which may result in a sustained increase in dopamine neuron activity. wpmucdn.com

Serotonin (B10506): Nicotine also modulates the release of serotonin, a neurotransmitter involved in mood, appetite, and sleep regulation. wpmucdn.com

Table of Compounds

As the requested article content on specific enzyme interactions for this compound could not be generated due to a lack of available scientific data, a corresponding table of mentioned compounds is not applicable.

In Vitro Biological Activities (Mechanistic Focus)

Piperidine and pyrrolidine derivatives have demonstrated a broad spectrum of antimicrobial activity. symbiosisonlinepublishing.com Studies have shown that these compounds can inhibit the growth of various pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govmdpi.com

Antibacterial and Antifungal Activity: The antimicrobial efficacy of these heterocyclic compounds is often influenced by the nature and position of substituents on the rings. mdpi.com For example, certain halogenated 2,6-dipiperidino-1,4-dihalogenobenzene derivatives inhibited the growth of Staphylococcus aureus, Bacillus subtilis, Yersinia enterocolitica, and Candida albicans with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/mL. nih.gov Similarly, novel thymol (B1683141) derivatives incorporating a piperidine moiety showed potent in vitro antifungal activity against plant pathogens like Phytophthora capsici and Sclerotinia sclerotiorum, with EC₅₀ values superior to commercial fungicides. nih.gov Some 2-hydroxypyrrolidine/piperidine derivatives also exhibit significant antibacterial effects, with one compound, 1-(quinolin-3-yl) pyrrolidin-2-ol, showing high sensitivity against Escherichia coli and Klebsiella pneumoniae. symbiosisonlinepublishing.com

Table 2: Antimicrobial Activity of Representative Piperidine/Pyrrolidine Derivatives

| Compound Class/Derivative | Microorganism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Halogenated Piperidine/Pyrrolidine Benzene Derivatives | S. aureus, B. subtilis, C. albicans | MIC | 32-512 µg/mL | nih.gov |

| Piperidine-containing Thymol Derivative (5v) | S. sclerotiorum | EC₅₀ | 12.829 µg/mL | nih.gov |

| 1-(quinolin-3-yl) pyrrolidin-2-ol | E. coli | Zone of Inhibition | 28 ± 0.14 mm | symbiosisonlinepublishing.com |

| Pipernonaline (Piperidine Alkaloid) | Puccinia recondita | Control Value | 91% at 0.5 mg/mL | researchgate.net |

Compounds featuring piperidine and pyrrolidine scaffolds have been investigated for their potential as anticancer agents. nih.gov These molecules can exert antiproliferative effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell growth and survival. nih.govnih.gov

For example, the piperidine nitroxide TEMPOL was found to be significantly more effective at inhibiting the growth of neoplastic cell lines compared to non-neoplastic ones. nih.gov Its mechanism involves inducing irreversible cell damage, leading to apoptosis, which is characterized by DNA fragmentation and cell cycle arrest in the G1 and G2/M phases. nih.gov Other studies on piperidine derivatives have shown cytotoxic effects against a panel of human cancer cell lines, including U251 (glioblastoma), MCF7 (breast cancer), NCI-H460 (lung cancer), and HT29 (colon cancer), with a noted preference for intercalating with DNA. nih.gov Similarly, certain pyrrolidine derivatives have demonstrated antiproliferative activity against MCF-7 cells. nih.gov The activation of molecular pathways such as NF-κB and PI3K/Akt by piperidine-containing compounds can also lead to the apoptosis of cancer cells. nih.gov

Table 3: Antiproliferative Effects of Representative Piperidine/Pyrrolidine Derivatives

| Compound Class/Derivative | Cancer Cell Line | Effect | Mechanism | Reference |

|---|---|---|---|---|

| TEMPOL (Piperidine Nitroxide) | MCF-7/WT (Breast Cancer) | Growth Inhibition | Induction of Apoptosis, Cell Cycle Arrest (G1, G2/M) | nih.gov |

| Highly Functionalized Piperidines | U251, MCF7, NCI-H460, HT29 | Cytotoxicity (Variable GI₅₀) | DNA Intercalation | nih.gov |

| Nortopsentin Analogues (Pyrrolo[2,3-b]pyridines) | Various Human Cell Lines | Antiproliferative Activity (GI₅₀: 0.03-14.2 µM) | Not specified | researchgate.net |

| 5-amino-3-cyano-2-oxopyrrolidine derivative | MCF-7 (Breast Cancer) | Antiproliferative Activity (IC₅₀: 62.53 µM) | Not specified | nih.gov |

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous degenerative diseases. nih.gov Piperidine and pyrrolidine derivatives have been evaluated for their antioxidant properties, demonstrating an ability to scavenge harmful free radicals. nih.govresearchgate.net

The primary mechanism of action involves donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov The antioxidant capacity is often assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test and superoxide (B77818) anion (•O₂⁻) scavenging assays. nih.gov Studies on a series of 25 highly functionalized piperidines showed that different derivatives possessed varied abilities to scavenge DPPH and superoxide radicals, with some compounds showing potent activity. nih.gov Similarly, certain pyrrolidin-2-one derivatives have been identified as potent or moderate antioxidants in DPPH free radical scavenging assays. researchgate.net Mechanistic investigations into some antifungal piperidine derivatives revealed that they can induce the accumulation of antioxidant enzyme activity in the target organism. nih.gov

Inflammation is a protective biological response that can become detrimental if unregulated. Compounds containing the piperidine scaffold have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways. nih.govnih.gov

A significant mechanism is the inhibition of the production of inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO). nih.gov This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that are critical for the synthesis of these mediators. nih.govmdpi.com The activity of these enzymes is often controlled by the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov Certain piperidine alkaloids, like piperine, have been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκB, thereby blocking the translocation of NF-κB to the nucleus and subsequent gene expression of inflammatory proteins like tumor necrosis factor-alpha (TNF-α). nih.gov Other pyrrolidine derivatives have demonstrated direct inhibitory potential against COX-1, COX-2, and 5-lipoxygenase (5-LOX) enzymes. mdpi.com

Neuroprotective Mechanisms in Preclinical Models

A comprehensive review of scientific literature reveals a notable absence of preclinical studies investigating the neuroprotective mechanisms of the specific chemical compound this compound, also known as hexahydronicotine. Extensive searches of established scientific databases have not yielded any research dedicated to the neuroprotective effects of this particular molecule in in vivo or in vitro preclinical models of neurological disorders.

Consequently, there is no available data to populate the subsections of a detailed analysis of its neuroprotective mechanisms, including potential effects on excitotoxicity, oxidative stress, neuroinflammation, apoptosis, or trophic factor support. The scientific community has yet to publish findings on the pharmacological characterization of this compound in the context of neuroprotection.

Therefore, it is not possible to provide an evidence-based article on the neuroprotective mechanisms of this compound in preclinical models as per the requested outline. Further research is required to determine if this compound possesses any neuroprotective properties and to elucidate the potential biological mechanisms underlying such effects.

Structure Activity Relationships Sar and Structural Determinants of Activity

Conformational and Stereochemical Influences on Biological Activity

The three-dimensional nature of the pyrrolidine (B122466) and piperidine (B6355638) rings is a critical factor in the biological activity of molecules containing these scaffolds. nih.gov Chirality and conformational flexibility are paramount in defining the precise orientation of the molecule for effective receptor interaction.

The structure of 3-(1-Methylpyrrolidin-2-yl)piperidine possesses two chiral centers: one at the C2 position of the pyrrolidine ring and another at the C3 position of the piperidine ring. This gives rise to four possible stereoisomers: (2R, 3'R), (2S, 3'S), (2R, 3'S), and (2S, 3'R). The absolute configuration at these centers is a crucial determinant of biological activity, as enantiomers often exhibit significantly different affinities for chiral biological targets like receptors and enzymes. nih.gov

This principle is well-established in its close structural analog, nicotine (B1678760) (3-(1-Methylpyrrolidin-2-yl)pyridine), where the naturally occurring (S)-enantiomer is significantly more potent at nicotinic acetylcholine (B1216132) receptors (nAChRs) than its (R)-enantiomer. ebi.ac.uk For instance, (S)-nicotine displays higher affinity and efficacy at various nAChR subtypes compared to (R)-nicotine. This stereoselectivity arises from the specific interactions the pyrrolidine ring makes within the receptor's binding pocket. It is highly probable that this compound exhibits similar stereospecificity, with one enantiomer being markedly more active than the others. The synthesis and separation of enantiomerically pure derivatives are therefore essential for elucidating their precise pharmacological profiles. nih.govnih.gov The investigation of chiral substances often requires specialized separation techniques to isolate and characterize the individual enantiomers. nih.govsemanticscholar.org

Table 1: Comparison of Binding Affinities for Enantiomers of Nicotine (An Analog of this compound)

| Compound | Enantiomer | Receptor Subtype | Binding Affinity (Ki, nM) |

| Nicotine | (S)-(-)-Nicotine | α4β2 nAChR | 1-5 |

| Nicotine | (R)-(+)-Nicotine | α4β2 nAChR | 50-100 |

Note: Data is for the structural analog nicotine and is illustrative of the principle of enantiomeric purity.

The non-planar nature of both the pyrrolidine and piperidine rings endows them with conformational flexibility, which is vital for biological activity. The five-membered pyrrolidine ring undergoes a low-energy motion called pseudorotation, allowing it to adopt various "envelope" and "twist" conformations. nih.govacs.org The six-membered piperidine ring typically exists in a stable "chair" conformation, but can also adopt "boat" or "twist-boat" forms. nih.gov

Positional and Substituent Effects on Biological Response

The introduction of substituents onto the pyrrolidine or piperidine rings, or modifications to the nitrogen atoms, can dramatically alter the compound's pharmacological profile, affecting its affinity, selectivity, and efficacy at various receptors.

Adding substituents to the heterocyclic rings can modify the molecule's steric bulk, electronics, and lipophilicity, thereby influencing its interaction with a receptor. SAR studies on analogous nicotinic ligands have shown that substitution on the six-membered ring can have profound effects. For example, in epibatidine (B1211577), a potent nAChR agonist, substitutions on its pyridine (B92270) ring alter affinity and selectivity across different nAChR subtypes. doi.org

Applying this knowledge to this compound, it can be inferred that substitutions at various positions on the piperidine ring would likewise modulate its activity. For example, adding a hydroxyl or methoxy (B1213986) group could introduce new hydrogen bonding opportunities with the receptor, potentially increasing affinity. Conversely, a bulky substituent could introduce steric hindrance, preventing optimal binding. The position of the substituent is also critical; a group at the C4 position of the piperidine ring would have a different effect than one at the C2 or C6 position.

The two nitrogen atoms in this compound are fundamental to its biological activity. At physiological pH, these basic nitrogen atoms can be protonated, allowing them to form a crucial ionic bond (salt bridge) with an acidic amino acid residue (e.g., aspartate or glutamate) in the receptor binding site.

The N-methyl group on the pyrrolidine ring is a key feature. In nicotine, this methyl group is essential for high potency. Removing it (to form nornicotine) or replacing it with larger alkyl groups generally reduces activity, suggesting a specific size constraint in the corresponding binding pocket. Research on histamine (B1213489) H3 receptor inverse agonists has also highlighted the importance of a chiral 2-methylpyrrolidine (B1204830) moiety as a key pharmacophore. acs.orgresearchgate.net

The secondary amine of the piperidine ring is also critical. Its protonation state and ability to act as a hydrogen bond donor are important for receptor anchoring. N-alkylation or acylation of this piperidine nitrogen would significantly alter its properties, likely leading to a different pharmacological profile.

Table 2: Effect of Pyrrolidine N-Substituent on α4β2 nAChR Affinity in Nicotine Analogs

| Base Structure | N-Substituent | Affinity (Ki) | Relative Activity |

| 2-(3-pyridyl)pyrrolidine | -CH₃ (Nicotine) | High | 100% |

| 2-(3-pyridyl)pyrrolidine | -H (Nornicotine) | Moderate | ~10% |

| 2-(3-pyridyl)pyrrolidine | -CH₂CH₃ (Ethylnornicotine) | Low | <5% |

Note: Data is for structural analogs and illustrates the importance of the N-methyl group.

Comparative SAR with Related N-Heterocyclic Compounds

Understanding the SAR of this compound is enhanced by comparing it with structurally related compounds. This comparative approach, often utilizing the principle of bioisosteric replacement, helps to identify which structural features are indispensable for activity. researchgate.net

The most direct comparison is with (S)-nicotine, where the piperidine ring is replaced by a pyridine ring. The pyridine ring is aromatic and planar, while the piperidine ring is saturated and conformationaly flexible. Pyridine's nitrogen is less basic (pKa ~5.2) than piperidine's (pKa ~11.2). This difference in basicity, electronics, and shape leads to different binding interactions. While the pyrrolidine portion may interact with the receptor in a similar manner, the change from a planar, electron-deficient aromatic ring to a flexible, saturated ring will significantly alter the compound's affinity and selectivity for different receptor subtypes.

Other related structures include those where the pyrrolidine or piperidine ring is replaced by other heterocycles. For instance, replacing the piperidine with a chroman ring has been shown to produce a promising class of nicotine agonists. nih.gov Similarly, replacing the pyridine ring of nicotine with isoxazole (B147169) or isothiazole (B42339) moieties has yielded compounds with high affinity for nAChRs, demonstrating that these rings can act as effective bioisosteres. nih.gov This strategy of bioisosteric replacement is a powerful tool in drug design to fine-tune the properties of a lead compound. researchgate.netbaranlab.orgmdpi.com

Table 3: Comparative Receptor Affinities of Related N-Heterocyclic Scaffolds

| Compound | Ring System 1 | Ring System 2 | Target | Relative Affinity |

| Nicotine | (S)-N-Methylpyrrolidine | Pyridine | α4β2 nAChR | High |

| This compound | (S)-N-Methylpyrrolidine | Piperidine | α4β2 nAChR | Predicted Moderate |

| Epibatidine Analog | 7-Azabicyclo[2.2.1]heptane | 6-Chloropyridine | nAChRs | Very High |

| A-84543 Analog | (S)-N-Methylpyrrolidine | 3-Pyridyl Ether | α4β2 nAChR | Very High |

Note: The affinity for the title compound is predicted based on SAR principles. Data for other compounds are from published literature on nAChR ligands.

Distinctive Activities of Piperidine vs. Pyrrolidine Derivatives

The presence of both a piperidine and a pyrrolidine ring is fundamental to the activity of this class of compounds. The distinction between these two saturated nitrogen heterocycles in medicinal chemistry is significant. The five-membered pyrrolidine ring offers a rigid scaffold, with its non-planarity and potential for stereoisomers influencing how a molecule fits into a receptor's binding pocket. nih.gov In contrast, the six-membered piperidine ring possesses greater conformational flexibility, often adopting a chair conformation, which can also be critical for optimal receptor interaction. mdpi.com

In the context of nicotinic ligands, both rings play crucial roles. The pyrrolidine ring, particularly the N-methyl group, is a key feature for interaction with nAChRs. nih.gov The piperidine ring, replacing the pyridine ring of nicotine, alters the electronic properties and basicity of that part of the molecule. While the pyridine ring in nicotine has an aromatic system, the saturated piperidine ring in this compound introduces a more flexible, basic aliphatic amine. Studies on related compounds show that structural changes in the piperidine ring are important for conferring binding specificity. nih.gov For instance, the position of substituents on the piperidine ring can dictate specificity for different receptor subtypes or regulatory sites. nih.govnih.gov

The relative contribution of each ring can be seen by examining analogs. For example, studies of various piperidine derivatives have shown their potential for a wide range of biological activities, including acting as histamine H1 antagonists and anti-inflammatory agents, highlighting the versatility of this scaffold. researchgate.net Similarly, the pyrrolidine moiety is a cornerstone in the design of drugs targeting the central nervous system. nih.gov The combination of these two rings in a single molecule creates a unique chemical entity whose activity is not merely the sum of its parts but a result of their specific linkage and spatial orientation.

Table 1: Comparison of Piperidine and Pyrrolidine Scaffolds in Drug Design

| Feature | Piperidine Ring | Pyrrolidine Ring |

|---|---|---|

| Ring Size | 6-membered | 5-membered |

| Conformation | Flexible (e.g., chair, boat) | More rigid (envelope, twist) |

| Basicity (pKa of conjugate acid) | Typically ~11 | Typically ~11 |

| Common Biological Roles | CNS agents, receptor antagonists, enzyme inhibitors mdpi.comresearchgate.net | CNS agents, antivirals, anticancer agents nih.gov |

| Significance in Nicotinic Ligands | Influences binding specificity and selectivity nih.gov | Critical for agonist activity and receptor interaction nih.gov |

Impact of Linker Chains and Attached Pharmacophores on Target Interaction

The way the pyrrolidine and piperidine rings are connected, and the presence of additional chemical groups (pharmacophores), significantly modulates target interaction. Although this compound itself has a direct linkage between the rings, SAR studies on analogous compounds, such as epibatidine derivatives, demonstrate the importance of the linker region. nih.gov Altering the length, rigidity, and chemical nature of a linker between two active moieties can fine-tune a molecule's affinity and efficacy for its biological target.

For nicotinic ligands, the distance and relative orientation between the basic nitrogen of the pyrrolidine (or similar ring) and the hydrogen-bond accepting feature of the second ring (the piperidine nitrogen in this case) are critical. This spatial relationship must match the topography of the receptor's binding site.

Introducing pharmacophores, such as phenyl groups or other substituents, can introduce new interactions with the receptor. For example, in a series of epibatidine analogs, adding different phenyl groups dramatically altered their activity profiles at various nAChR subtypes. nih.gov These attached groups can engage in additional binding interactions like hydrophobic or van der Waals forces, enhancing affinity and potentially conferring selectivity for one receptor subtype over another. The introduction of such groups onto the this compound scaffold would be a key strategy for modulating its biological activity.

Identification of Key Molecular Features Critical for Specific Biological Responses

For ligands acting on nicotinic receptors, several molecular features are consistently identified as being critical for eliciting a biological response.

The Pyrrolidine Nitrogen: The basicity and protonation state of the N-methylpyrrolidine nitrogen are crucial. This nitrogen typically forms a key cationic interaction with a negatively charged amino acid residue (like aspartate or glutamate) in the binding site of nAChRs. nih.gov

Stereochemistry: The stereochemistry at the point of connection between the two rings is vital. For nicotine and its analogs, the (S)-enantiomer is significantly more potent than the (R)-enantiomer at most nAChRs, indicating a highly specific three-dimensional requirement for binding. unimi.it This stereoselectivity is a hallmark of interactions with chiral biological macromolecules like receptors.

The Piperidine Moiety: The piperidine ring's nitrogen atom acts as a hydrogen bond acceptor. The distance between this nitrogen and the cationic pyrrolidine nitrogen is a critical determinant of activity. For nicotine, this distance is approximately 4.8 Å. Deviations from this optimal distance can lead to a significant loss of potency. Furthermore, substitutions on the piperidine ring, particularly 2,6-disubstitution, have been shown to influence interactions with the ion channel portion of the nicotinic receptor complex. nih.gov

A "methyl scan" of nicotine's pyrrolidine ring revealed that methylation at different positions has unique effects on receptor interaction, emphasizing the sensitivity of the receptor to small structural changes. nih.gov For instance, 2'-methylation enhanced binding at α7 receptors, while 4'-methylation decreased potency. nih.gov These findings underscore that seemingly minor modifications can lead to profound changes in biological response by altering the fit and interactions within the receptor binding site.

Table 2: Influence of Methylation on Nicotine's Pyrrolidine Ring at nAChRs

| Position of Methylation | Impact on α4β2 Receptor Interaction | Impact on α7 Receptor Interaction |

|---|---|---|

| 1'-N-Ethyl (vs. N-Methyl) | Significantly reduced interaction | Minimal effect |

| 2' | - | Enhanced binding and potency |

| 3' | Poorly tolerated | Well tolerated |

| 4' | - | Decreased potency and efficacy |

| trans-5' | Poorly tolerated | Retained considerable activity |

| cis-5' | Low affinity, no agonist activity | Low affinity, no agonist activity |

Data derived from studies on nicotine, the pyridine analog of this compound. nih.gov

Metabolism and Pharmacokinetics in Preclinical Models

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are fundamental in early drug discovery for predicting the in vivo clearance of a compound. These studies measure the rate at which a compound is metabolized by drug-metabolizing enzymes, typically in subcellular fractions like liver microsomes.

The metabolic stability of compounds containing piperidine (B6355638) and pyrrolidine (B122466) moieties is commonly evaluated using liver microsomes from various species to identify potential inter-species differences in metabolism. nih.gov Microsomes are vesicles of endoplasmic reticulum that contain a high concentration of CYP enzymes. doi.org In a typical assay, the parent compound, 3-(1-Methylpyrrolidin-2-yl)piperidine, would be incubated with liver microsomes fortified with necessary cofactors, most importantly the NADPH-regenerating system which is essential for CYP enzyme activity. researchgate.net

The rate of disappearance of the parent compound over time is monitored to determine key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). These values can differ significantly across species (e.g., rat, mouse, dog, human), reflecting variations in the expression and activity of specific CYP isoforms. nih.gov For instance, compounds with similar structural features have shown rapid metabolism in mouse and human liver microsomes, with half-lives that can be as short as a few minutes. nih.gov The data generated from these studies are crucial for predicting the hepatic clearance of the compound in vivo and for selecting appropriate animal models for further pharmacokinetic studies.

Table 1: Representative In Vitro Metabolic Stability of a Cyclic Amine Compound in Liver Microsomes Note: This table presents illustrative data for a generic compound with similar structural motifs to highlight typical inter-species variability, as specific data for this compound is not publicly available.

| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Mouse | 3 | 231 |

| Rat | 15 | 46 |

| Dog | 25 | 28 |

| Human | 20 | 35 |

Electrochemical Oxidation Studies to Model Oxidative Metabolism

Electrochemical (EC) methods have emerged as a valuable tool for mimicking the oxidative metabolism of drugs mediated by CYP enzymes. chemrxiv.orgresearchgate.net By applying an electrical potential to a solution containing the drug, oxidation reactions can be induced, generating metabolites that are often identical to those produced enzymatically. This technique can be coupled with analytical methods like liquid chromatography-mass spectrometry (LC-MS) to rapidly identify potential oxidative metabolites. chemrxiv.org

For a molecule like this compound, electrochemical oxidation would likely target the electron-rich nitrogen atoms and the adjacent α-carbon atoms. This approach can help predict the formation of hydroxylated products, N-oxides, and products resulting from N-dealkylation. researchgate.net The data from EC studies can guide the search for specific metabolites in subsequent biological matrix incubations and provide insights into the compound's potential for bioactivation. chemrxiv.org

Elucidation of Oxidative Metabolism Pathways

The biotransformation of this compound is expected to proceed through several oxidative pathways common to alicyclic amines. researchgate.net These Phase I reactions introduce or expose functional groups, generally increasing the polarity of the molecule and facilitating its excretion.

Hydroxylation is a primary metabolic pathway for saturated heterocyclic rings like piperidine and pyrrolidine. researchgate.net Oxidation can occur at various positions on either ring, catalyzed by CYP enzymes. The most likely sites for hydroxylation are the carbons alpha to the nitrogen atoms, leading to the formation of carbinolamine intermediates. researchgate.net Other positions on the rings can also be hydroxylated.

Dehydrogenation can also occur, leading to the formation of products with double bonds, such as enamines or imines, which may exist in equilibrium with their hydroxylated precursors. Studies on analogous compounds have identified metabolites formed via reduction of a carbonyl group to an alcohol, followed by dehydrogenation and oxidation. researchgate.net

N-dealkylation is a vital and common metabolic pathway for tertiary amines. researchgate.netmdpi.com For this compound, the N-methyl group on the pyrrolidine ring is a prime target for oxidative removal by CYP enzymes, particularly isoforms like CYP3A4 and CYP2D6. doi.orgnih.gov This process involves the oxidation of the methyl group to a hydroxymethyl intermediate, which is unstable and spontaneously decomposes to yield the N-desmethyl metabolite and formaldehyde. researchgate.net

Other potential Phase I biotransformations include ring opening. The oxidative metabolism of the pyrrolidine or piperidine ring can lead to the formation of an unstable carbinolamine, which can undergo ring cleavage to form an amino aldehyde. nih.gov

A significant aspect of the metabolism of cyclic tertiary amines is the potential for bioactivation to form chemically reactive intermediates. researchgate.netnih.gov The initial step is often CYP-mediated oxidation at the α-carbon of either the piperidine or the N-methylpyrrolidine ring. This generates an unstable carbinolamine. researchgate.net

This carbinolamine intermediate is critical as it can follow two pathways:

Ring-Opening: It can exist in equilibrium with a ring-opened aldehyde species.

Iminium Ion Formation: It can eliminate a molecule of water to form a highly electrophilic iminium ion. nih.govnih.gov

These iminium ions are reactive species that can covalently bind to cellular nucleophiles such as proteins and DNA, a process that can potentially lead to toxicity. nih.gov The formation of such reactive intermediates is a key consideration in drug development, and their presence can be confirmed experimentally by trapping them with nucleophilic agents like cyanide or glutathione (B108866) in in vitro incubations. nih.govnih.gov

Table 2: Summary of Predicted Metabolic Pathways for this compound

| Pathway | Description | Potential Metabolites | Reactive Intermediates |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the carbon skeleton. | Hydroxypiperidine derivatives, Hydroxypyrrolidine derivatives | Carbinolamines |

| N-Demethylation | Removal of the methyl group from the pyrrolidine nitrogen. | 3-(Pyrrolidin-2-yl)piperidine | - |

| Dehydrogenation | Removal of hydrogen atoms, leading to double bond formation. | Dihydropiperidine or dihydropyrrolidine derivatives | - |

| Bioactivation | Formation of electrophilic species. | - | Iminium ions, Carbinolamines, Amino aldehydes |

Based on a comprehensive search of publicly available scientific literature, there is no specific information regarding the in vivo metabolism and pharmacokinetics of the chemical compound this compound in preclinical animal models such as rats, dogs, or monkeys.

Detailed studies outlining the metabolic fate, identification of major metabolites in biological fluids, evaluation of excretion pathways, and the specific enzyme systems (e.g., Cytochrome P450 isoforms) involved in the metabolism of this particular compound have not been published. Consequently, data on inter-species metabolic comparisons for this compound are also unavailable.

Therefore, it is not possible to provide the requested article content for the specified sections and subsections.

Computational Chemistry and Molecular Modeling

Ligand-Receptor Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This technique is instrumental in understanding the interaction between a ligand, like 3-(1-Methylpyrrolidin-2-yl)piperidine, and its target protein.

Molecular docking simulations are employed to predict how this compound fits into the binding site of target proteins, most notably nAChRs. The binding of agonists to nAChRs occurs at the interface between two subunits, typically an α and a non-α subunit, in the extracellular domain. nih.govmdpi.com This binding pocket is characterized by a conserved set of aromatic amino acid residues, often referred to as an "aromatic box," which plays a crucial role in ligand recognition.

For a ligand like this compound, docking studies predict key interactions that stabilize the ligand-receptor complex. These interactions are analogous to those observed for other nicotinic ligands:

Cation-π Interaction: The protonated nitrogen atom of the methylpyrrolidine or piperidine (B6355638) ring is predicted to form a strong cation-π interaction with the electron-rich face of a tryptophan residue (e.g., TrpB) in the binding pocket. This is a hallmark interaction for nAChR agonists. mdpi.com

Hydrogen Bonding: A hydrogen bond is anticipated between the ligand's protonated nitrogen and the backbone carbonyl oxygen of a key residue in the binding site. mdpi.com Additional hydrogen bonds may form depending on the specific conformation and orientation of the ligand.

Table 1: Predicted Interactions of this compound with a Model nAChR Binding Site

| Interaction Type | Ligand Moiety | Potential Interacting Residue (Example) | Significance |

|---|---|---|---|

| Cation-π | Protonated Nitrogen (Methylpyrrolidine/Piperidine) | Tryptophan (TrpB) | Primary anchor for ligand binding |

| Hydrogen Bond | Protonated Nitrogen (Methylpyrrolidin/Piperidine) | Main-chain Carbonyl of TrpB | Stabilizes ligand orientation |

| Hydrophobic/Van der Waals | Piperidine Ring | Tyrosine, Leucine | Contributes to binding affinity |

| Hydrophobic/Van der Waals | Methylpyrrolidine Ring | Tyrosine, Cysteine | Enhances complex stability |

Computational docking programs use scoring functions to estimate the binding free energy (ΔG) of the ligand-receptor complex, which provides a theoretical assessment of binding affinity. scielo.org.mx Lower calculated binding energy values typically correlate with higher binding affinity.

The compound this compound possesses multiple chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). It is well-established that nAChRs exhibit a high degree of stereo-specificity. For instance, the natural agonist (-)-nicotine has a significantly higher affinity for most nAChR subtypes than its enantiomer, (+)-nicotine. Molecular docking can be used to assess this stereo-specificity by separately docking each enantiomer of this compound into the receptor's active site. The resulting docking scores and predicted binding poses can rationalize why one enantiomer may have a higher affinity than the other, often due to more favorable steric and electronic interactions in the chiral environment of the binding pocket. nih.gov

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov

Ligand-Based Virtual Screening (LBVS): In this approach, this compound can be used as a template or query molecule. mdpi.com A database of compounds is screened to identify molecules with similar structural or physicochemical properties, under the principle that similar molecules are likely to have similar biological activities. mdpi.com

Structure-Based Virtual Screening (SBVS): Here, a library of diverse compounds is docked into the three-dimensional structure of a target receptor (e.g., an nAChR subtype). mdpi.com The compounds are ranked based on their docking scores, and the top-ranking molecules are selected as potential "hits" for further experimental testing. This method could identify novel ligands structurally distinct from this compound that still bind to the same target. sciengpub.ir

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the protein. By running simulations of the this compound-nAChR complex, researchers can assess the stability of the predicted binding pose. elifesciences.org Key parameters such as the root-mean-square deviation (RMSD) of the ligand's position are monitored to see if it remains stably bound within the active site or if it dissociates. nih.gov These simulations can also reveal subtle conformational changes in the receptor upon ligand binding, which are crucial for channel activation. elifesciences.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a series of analogs of this compound, a QSAR model could be developed to predict their binding affinity for a specific nAChR subtype.

In a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), a set of structurally aligned molecules is placed in a 3D grid. nih.govmdpi.com Steric and electrostatic fields are calculated at each grid point, and these values are correlated with the experimentally determined biological activity (e.g., binding affinity, pKi) using statistical methods. acs.orgnih.gov The resulting QSAR model can be visualized as 3D contour maps, which highlight regions where bulky groups, positive or negative charges, or hydrogen bond donors/acceptors would increase or decrease activity. nih.gov This information is invaluable for the rational design of new, more potent ligands. acs.orgresearchgate.net

Table 2: Hypothetical Data for a 3D-QSAR Study of this compound Analogs

| Compound | Modification | Experimental Activity (pKi) | CoMFA Predicted Activity | CoMSIA Predicted Activity |

|---|---|---|---|---|

| Analog 1 (Parent) | - | 7.5 | 7.45 | 7.52 |

| Analog 2 | Add methyl group at piperidine-4 | 7.8 | 7.75 | 7.81 |

| Analog 3 | Add hydroxyl group at piperidine-4 | 8.1 | 8.05 | 8.13 |

| Analog 4 | Replace N-methyl with N-ethyl | 7.1 | 7.18 | 7.11 |

| Analog 5 | Add fluoro group to piperidine ring | 7.6 | 7.62 | 7.59 |

Application of Cheminformatics and Systems Biology Approaches for Compound Analysis

Cheminformatics tools are used to analyze and compare the physicochemical properties of this compound with large databases of known drugs and bioactive molecules. Properties such as molecular weight, logP (lipophilicity), polar surface area, and the number of hydrogen bond donors and acceptors can be calculated to assess its "drug-likeness" and predict its absorption, distribution, metabolism, and excretion (ADME) profile.

Systems biology approaches place the specific ligand-target interaction into the broader context of cellular and physiological networks. By understanding which signaling pathways are modulated by the activation of a specific nAChR subtype by this compound, researchers can predict the compound's downstream effects on the entire biological system. This holistic view helps to anticipate potential therapeutic effects and off-target activities.

In Silico Prediction of Pharmacokinetic-Relevant Parameters (e.g., Blood-Brain Barrier Permeability Scores)

The prediction of BBB permeability is a key output of in silico ADME models. This is often expressed as a numerical score or a classification (e.g., high or low permeability). These predictions are based on various molecular descriptors, including lipophilicity (LogP), polar surface area (PSA), molecular weight, and the number of hydrogen bond donors and acceptors.

| Parameter | Predicted Value/Classification | Significance in Pharmacokinetics |

|---|---|---|

| Blood-Brain Barrier (BBB) Permeability | Data Not Available | Indicates the ability of the compound to cross the blood-brain barrier and exert effects on the central nervous system. |

| Human Intestinal Absorption (HIA) | Data Not Available | Predicts the extent of absorption from the gastrointestinal tract into the bloodstream. |

| Caco-2 Permeability | Data Not Available | An in vitro model for predicting human intestinal absorption. Expressed as a permeability coefficient (Papp). |

| P-glycoprotein (P-gp) Substrate | Data Not Available | Determines if the compound is likely to be actively transported out of cells, including the brain, which can limit its efficacy. |

| CYP450 2D6 Inhibitor | Data Not Available | Predicts potential for drug-drug interactions by inhibiting a key metabolic enzyme. |

Detailed Research Findings:

A comprehensive analysis of this compound using computational tools would involve submitting its SMILES string (CN1CCCC1C2CCCCN2) to platforms like SwissADME or pkCSM. These programs would then calculate a range of descriptors to model its behavior in the human body.

For BBB permeability, these models would assess factors that favor passage. Generally, compounds with high lipophilicity, low molecular weight, and a small polar surface area are more likely to cross the BBB via passive diffusion. The model would generate a quantitative score, often a logBB value (the logarithm of the ratio of the concentration of the drug in the brain to that in the blood). A positive logBB value typically suggests good BBB penetration.

Furthermore, the models would evaluate if this compound is a substrate for efflux transporters like P-glycoprotein. If the compound is identified as a P-gp substrate, its ability to remain in the CNS would be predicted to be lower, even if it has favorable physicochemical properties for passive diffusion.